![molecular formula C29H39N3O2 B14256300 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide CAS No. 403660-63-9](/img/structure/B14256300.png)
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide is a complex organic compound with a molecular formula of C36H44N4O5 This compound is characterized by its unique structure, which includes a phenoxy group substituted with two 2-methylbutan-2-yl groups and a phthalazinyl group attached to a pentanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide typically involves multiple steps, starting with the preparation of the phenoxy and phthalazinyl intermediates. The phenoxy intermediate is synthesized by reacting 2,4-dihydroxybenzene with 2-methylbutan-2-yl bromide in the presence of a base such as potassium carbonate. The phthalazinyl intermediate is prepared by reacting phthalazine with an appropriate amine.
The final step involves coupling the phenoxy and phthalazinyl intermediates with pentanoyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy and phthalazinyl groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide can be compared with other similar compounds, such as:
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]acetic acid: Similar structure but with an acetic acid group instead of a pentanamide chain.
2,4-Bis(2-methylbutan-2-yl)phenol: Lacks the phthalazinyl and pentanamide groups, making it less complex.
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol: Contains a benzotriazolyl group instead of a phthalazinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
403660-63-9 |
|---|---|
Formule moléculaire |
C29H39N3O2 |
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-phthalazin-6-ylpentanamide |
InChI |
InChI=1S/C29H39N3O2/c1-8-11-26(27(33)32-23-14-12-20-18-30-31-19-21(20)16-23)34-25-15-13-22(28(4,5)9-2)17-24(25)29(6,7)10-3/h12-19,26H,8-11H2,1-7H3,(H,32,33) |
Clé InChI |
SQVNIHZERYVCQT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)NC1=CC2=CN=NC=C2C=C1)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




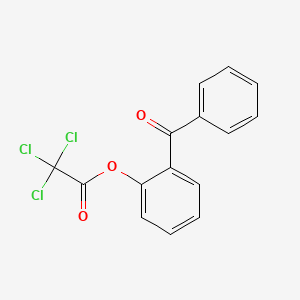
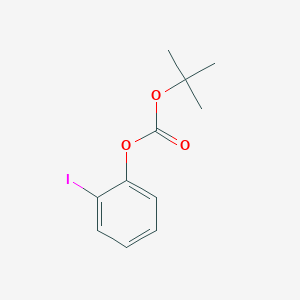
![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
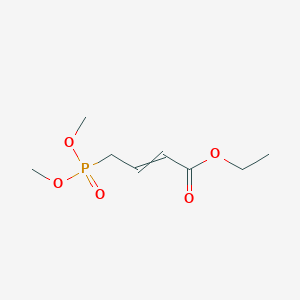
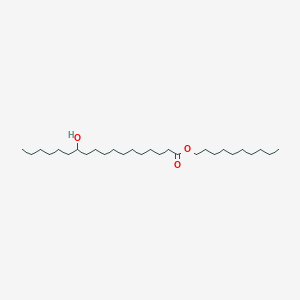
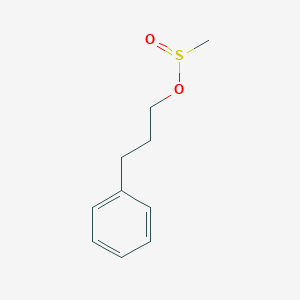
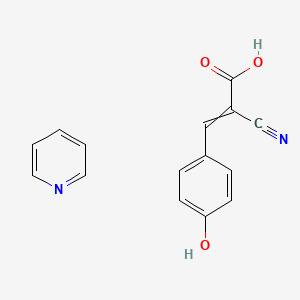
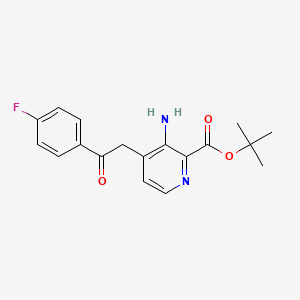
![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
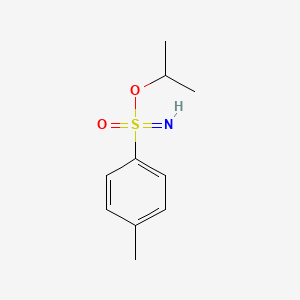
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
